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Compound of Interest

Compound Name: (Diethoxymethyl)benzene

Cat. No.: B1580923

An In-Depth Technical Guide on the Nomenclature and Chemical Identity of C11H1602 as a
Benzaldehyde-Derived Compound

Abstract

The molecular formula C11H1602 presents a compelling case study in the precise application of
chemical principles for structure elucidation and nomenclature. While initially queried as a
"benzaldehyde derivative,” a rigorous analysis based on the degree of unsaturation reveals that
a simple substituted benzaldehyde structure is not feasible for this formula. This guide
establishes that the most prominent and chemically logical candidate for C11H1602 derived
from benzaldehyde is Benzaldehyde Diethylacetal. We will dissect the IUPAC nomenclature,
explore its synthesis and critical role as a protecting group in complex molecular engineering,
and detail the spectroscopic signatures required for its unambiguous identification. This
whitepaper is intended for researchers, chemists, and drug development professionals who
rely on a foundational understanding of chemical structures and their strategic manipulation in
synthetic pathways.

The Structural Conundrum: Degree of Unsaturation

Before assigning a name, we must first validate the proposed structural class. The concept of
the Degree of Unsaturation (DoU) is a fundamental first step in determining the possible
structures for a given molecular formula.
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The formula for calculating DoU is: DoU = C + 1 - (H/2) - (X/2) + (N/2) Where C = number of
carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C11H1602, the calculation is: DoU =11 + 1 - (16/2) =4

A DoU of 4 indicates the presence of four rings and/or double bonds. A standard benzaldehyde
structure contains a benzene ring (3 double bonds + 1 ring = 4 DoU) and a carbonyl group
(C=0) from the aldehyde (1 DoU), for a total DoU of 5.

Conclusion: A molecule with the formula C11H1602 cannot be a simple benzaldehyde derivative
that retains the aldehyde's carbonyl group, as the required degree of unsaturation is not met.
The structure must be a derivative in a broader sense, implying it is synthesized from
benzaldehyde, resulting in a modification of the aldehyde functional group itself.

Prime Candidate: Benzaldehyde Diethylacetal

The most plausible structure for C11H1602 as a compound derived from benzaldehyde is its
diethylacetal. Acetals are formed by the reaction of an aldehyde with an alcohol, in this case,
benzaldehyde with two equivalents of ethanol. This reaction replaces the C=0 double bond
with two single C-O bonds, reducing the DoU by one and aligning with the calculated value of
4.

IUPAC Nomenclature and Structure

The systematic naming of this compound follows the IUPAC rules for substitutive
nomenclature.[1]

o Preferred IUPAC Name (PIN):(Diethoxymethyl)benzene[2][3]

o Rationale: The benzene ring is considered the parent hydride. The CH(OCH2CHs)2z group
is treated as a complex substituent, named "diethoxymethyl."

o Other Common Names: a,a-Diethoxytoluene, Benzaldehyde diethylacetal.[2][3]

The structure consists of a central benzene ring attached to a methine carbon, which in turn is
bonded to two ethoxy groups.

Caption: Structure of (Diethoxymethyl)benzene.
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Core Chemical Properties

The fundamental properties of (Diethoxymethyl)benzene are summarized below.

Property Value Source
Molecular Formula C11H1602 [2][3]
Molecular Weight 180.24 g/mol [2][3]
CAS Number 774-48-1 [21[3]
Appearance Colorless liquid N/A
Boiling Point 215-218 °C N/A

Synthetic Protocol and Utility in Drug Development

Benzaldehyde derivatives are foundational building blocks in the synthesis of a wide array of
pharmaceuticals.[4][5] The transformation of benzaldehyde into its diethylacetal is a textbook
example of using a protecting group, a concept of paramount importance in multi-step organic
synthesis.

Rationale for Aldehyde Protection

The aldehyde functional group is highly reactive towards nucleophiles and both oxidizing and
reducing agents.[5] In a complex synthesis targeting another part of a molecule, the aldehyde
can interfere with the desired reaction. Converting it to an acetal renders it inert to many
reagents (e.g., Grignard reagents, lithium aluminum hydride, strong bases). The protection can
be reversed later in the synthesis using a simple acid-catalyzed hydrolysis to regenerate the
aldehyde.

Experimental Protocol: Acetal Formation

This protocol describes a standard procedure for the synthesis of (Diethoxymethyl)benzene.

Objective: To protect the aldehyde functional group of benzaldehyde via acid-catalyzed acetal
formation.

Materials:
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e Benzaldehyde (1.0 eq)

o Ethanol (absolute, >5.0 eq, serves as reagent and solvent)

» Triethyl orthoformate (optional, as a dehydrating agent)

o Catalytic amount of a strong acid (e.g., p-toluenesulfonic acid (PTSA) or Amberlyst-15 resin)
e Anhydrous sodium bicarbonate (for neutralization)

¢ Anhydrous magnesium sulfate (for drying)

o Dichloromethane or Diethyl ether (for extraction)

Procedure:

e Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark
apparatus, add benzaldehyde and a large excess of absolute ethanol.

o Catalysis: Add a catalytic amount of PTSA (approx. 0.01-0.05 eq).

e Reaction: Heat the mixture to reflux. The Dean-Stark trap will collect the water-ethanol
azeotrope, removing water from the reaction and driving the equilibrium towards the acetal
product.

e Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas
Chromatography (GC) until the starting benzaldehyde is consumed.

o Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by
washing the mixture with a saturated aqueous solution of sodium bicarbonate.

» Extraction: Extract the product into an organic solvent like dichloromethane. Wash the
organic layer with brine.

» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and remove the solvent under reduced pressure using a rotary evaporator.
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 Purification: The crude product can be purified by vacuum distillation to yield pure

(Diethoxymethyl)benzene.

Reaction Setup
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Caption: Experimental workflow for the synthesis of (Diethoxymethyl)benzene.

Spectroscopic Characterization

Unambiguous identification of the synthesized product requires a suite of spectroscopic
techniques. The key is to confirm the absence of the aldehyde group and the presence of the
acetal and ethoxy groups.
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Technique
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IR Spectroscopy
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downfield aldehyde

proton and
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7.5-7.9 ppm. quartet at ~3.5 ppm;
) proton and ethoxy
Methyl (-CHs3) triplet at ]
signals.
~1.2 ppm.
Acetal carbon
(CH(OR)2) at ~101 Confirms the change
ppm; Methylene in hybridization and
Carbonyl carbon ) )
13C NMR carbon (-OCHz2-) at chemical environment

(C=0) at ~192 ppm.

~61 ppm; Methyl
carbon (-CHs) at ~15
ppm.

of the former aldehyde

carbon.

Mass Spec (El)

M+ at m/z = 106; Key
fragment at m/z = 105
(IM-H]7).

M+ at m/z = 180; Key
fragment at m/z = 135
([M-OEt]*).[3]

Confirms molecular
weight and
characteristic loss of
an ethoxy group from

the acetal.

Conclusion

While the query for a "benzaldehyde derivative" with the formula C11H1602 is chemically

nuanced, a systematic, evidence-based approach points unequivocally to

(Diethoxymethyl)benzene. This compound, more commonly known as benzaldehyde
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diethylacetal, serves as a critical example of the strategic use of protecting groups in synthetic
organic chemistry. For professionals in drug discovery and development, understanding the
principles of its IUPAC nomenclature, the rationale behind its synthesis, and the spectroscopic
data that confirms its structure is fundamental. This guide provides a comprehensive technical
overview, grounding these concepts in the authoritative standards of chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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